molecular formula C17H16N2O4S B2895134 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-23-1

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2895134
CAS No.: 1251682-23-1
M. Wt: 344.39
InChI Key: CQUDXJRGWILHJV-UHFFFAOYSA-N
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Description

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be hypothesized that it may act through a variety of mechanisms, including receptor binding, enzyme inhibition, or modulation of ion channels .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways it may affect. Given its complex structure, it’s likely that it interacts with multiple pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at various positions to introduce the hydroxy, methoxy, and carboxamide groups. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives with different functional groups. Examples include:

Uniqueness

The uniqueness of 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-9-4-5-12(23-3)10(8-9)18-16(21)13-14(20)15-11(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDXJRGWILHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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